Compound Description: 4-(1,3-Dimethyl-2,6-dioxo-2,6-dihydropurin-7-yl)-3-hydroxybutyric acid (4a) was synthesized via the addition of theophylline to 1-chloro-2,3-epoxypropane, followed by cyanization and acidic hydrolysis. This compound was then subjected to condensation polymerization using various dehydrating agents, resulting in the formation of an oligoester with a molecular weight exceeding 700. []
Relevance: While this compound shares a 3-hydroxypropyl motif with 3-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzenesulfonamide, its primary relevance lies in showcasing the reactivity of the 3-hydroxypropyl group, particularly its ability to undergo polymerization reactions. This highlights the potential chemical modifications possible on the target compound. []
4-(6-amino-9-purinyl)-3-hydroxybutyric acid
Compound Description: Similar to the previously described compound, 4-(6-amino-9-purinyl)-3-hydroxybutyric acid (4b) was synthesized by reacting adenine with 1-chloro-2,3-epoxypropane and subjecting the product to cyanization and acidic hydrolysis. []
Relevance: The synthesis and structure of 4-(6-amino-9-purinyl)-3-hydroxybutyric acid highlight the versatile applicability of the 3-hydroxypropyl motif for incorporating diverse heterocyclic systems. This is relevant because 3-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzenesulfonamide also features a 3-hydroxypropyl group linked to a heterocycle (furan). []
Compound Description: This compound is an HIV protease inhibitor. It is synthesized utilizing 4-amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide as an intermediate. [, ]
Relevance: This complex molecule shares a significant structural resemblance with 3-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzenesulfonamide. Both compounds possess a sulfonamide group connected to a substituted propyl chain containing a hydroxyl group. This similarity highlights the potential of the target compound as a scaffold for developing molecules with biological activity, particularly in the field of protease inhibition. [, ]
Compound Description: This compound exhibits herbicidal activity. It features a furan ring connected to a thiourea moiety and a substituted phenyl ring. []
Relevance: The presence of a furan ring in both N-(5-(4-chloro-2-(trifluoromethyl)phenyl)furan-2-carbonyl)-N'-(4,6-dimethylpyrimidin-2-yl)thiourea and 3-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzenesulfonamide highlights the possibility of exploring furan derivatives with diverse functionalities. It emphasizes the role of the furan ring in potentially contributing to the biological activity of the target compound. []
Compound Description: This series of compounds incorporates a naphthofuran moiety connected to an azetidinone ring and exhibits both antimicrobial and antioxidant properties. []
Relevance: The presence of a furan ring in 3-Nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides links it to 3-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzenesulfonamide. Although part of a larger naphthofuran system, the shared furan ring emphasizes its potential as a pharmacophore in various chemical contexts, contributing to both antimicrobial and antioxidant activities. []
Compound Description: ORG27569 is a well-characterized allosteric modulator of the cannabinoid receptor type 1 (CB1). While it enhances the binding affinity of the orthosteric CB1 agonist CP55,940, it acts as a non-competitive antagonist in functional assays. [, , ]
Relevance: Although not directly structurally similar to 3-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzenesulfonamide, ORG27569's relevance lies in its activity as a CB1 receptor modulator. This suggests that exploring the target compound for potential activity at the CB1 receptor, either as an agonist, antagonist, or allosteric modulator, could be a valuable research direction. [, , ]
Compound Description: PSNCBAM-1 is another allosteric modulator of the CB1 receptor. Similar to ORG27569, it increases the binding affinity of CP55,940 but displays non-competitive antagonism in functional assays. []
Relevance: PSNCBAM-1, like ORG27569, highlights the potential for exploring allosteric modulation of the CB1 receptor. Although structurally different from 3-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzenesulfonamide, it suggests the possibility of investigating the target compound for similar activity at the CB1 allosteric site. []
Compound Description: Compound 6a exhibits potent antitumor activity and acts as an epidermal growth factor receptor tyrosine kinase (EGFRwt-TK) inhibitor with an IC50 of 15.60 nM. It effectively inhibits the proliferation of various tumor cell lines and induces late apoptosis and cell cycle arrest in A549 cells. []
Relevance: Compound 6a shares a furan ring structure with 3-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzenesulfonamide, further emphasizing the importance of exploring furan derivatives in drug discovery. Notably, 6a's potent antitumor activity and EGFRwt-TK inhibitory properties suggest that exploring the target compound for potential antitumor activity could be a fruitful endeavor. []
Compound Description: VUF10499 is a potent inverse agonist of the human histamine H4 receptor (H4R) with a pKi of 8.12. It also displays significant affinity for the human histamine H1 receptor (H1R), making it a dual-acting H1R/H4R ligand with potential therapeutic benefits. In rat models, VUF10499 exhibits antagonistic activity at the H4R and displays anti-inflammatory properties in vivo. []
Relevance: The structural similarity between the furan-3-ylmethyl group in VUF10499 and the furan-3-yl-3-hydroxypropyl group in 3-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzenesulfonamide suggests a potential relationship in their biological activities. Investigating the target compound for potential activity at histamine receptors, particularly H4R, could be of interest given VUF10499's potent inverse agonism and anti-inflammatory effects. []
Compound Description: Similar to VUF10499, VUF10497 acts as a potent inverse agonist at the human H4R, exhibiting a pKi of 7.57. It also displays substantial affinity for the human H1R, categorizing it as a dual-acting H1R/H4R ligand. []
Relevance: While VUF10497 lacks a furan ring, its close structural resemblance to VUF10499 and shared activity as an H4R inverse agonist suggest a broader structure-activity relationship encompassing heterocyclic variations. This further supports the rationale for exploring the target compound, with its furan-3-yl-3-hydroxypropyl group, for potential activity at histamine receptors, especially H4R. []
Compound Description: This series of Schiff base compounds derived from hydrazides and substituted furfuraldehydes exhibits promising antibacterial and anthelmintic activities. []
Relevance: The presence of a furan ring system in both N-({5-(substituted aryl)-furan-2-yl}-methylidene)-hydrazides and 3-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzenesulfonamide points towards a shared structural motif, highlighting the versatility of furan derivatives in developing molecules with diverse biological activities. The antibacterial and anthelmintic properties of these hydrazide-Schiff bases suggest that exploring the target compound for similar activities could be a worthwhile endeavor. []
Compound Description: Lapatinib monotosylate is a tosylate salt form of lapatinib, a known anticancer drug. In its crystal structure, the lapatinib cation adopts a distorted U-like conformation stabilized by N-H···O hydrogen bonds between the tosylate anion and the aniline and methylamine nitrogen atoms of lapatinib. []
Relevance: Lapatinib monotosylate and 3-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzenesulfonamide both contain a furan ring and a sulfonamide group. This structural similarity, along with lapatinib's established anticancer activity, suggests that the target compound could also be explored for potential anti-cancer properties. []
Compound Description: Lapatinib ditosylate is another tosylate salt of lapatinib, differing from the monotosylate by the presence of an additional tosylate anion. This structural variation leads to the formation of one-dimensional hydrogen-bonded tapes in its crystal structure. []
Relevance: Similar to lapatinib monotosylate, lapatinib ditosylate shares a furan ring and a sulfonamide group with 3-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzenesulfonamide. This structural commonality, coupled with lapatinib's anticancer activity, further supports the rationale for investigating the target compound for potential anticancer activity. []
Compound Description: Compound 7b is a potent serotonin 5-HT4 receptor agonist with comparable potency to cisapride. [, ]
Relevance: Despite differences in the substituents attached to the furan ring, the presence of a benzofuran moiety in both 7b and 3-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzenesulfonamide highlights a shared structural core. This suggests a potential for exploring the target compound's activity at the serotonin 5-HT4 receptor, considering the potent agonistic activity displayed by compound 7b. [, ]
Compound Description: Compound 8a, a structural analog of 7b, exhibits even greater potency as a serotonin 5-HT4 receptor agonist compared to cisapride. It also lacks affinity for dopamine D1, D2, serotonin 5-HT1, 5-HT2, and muscarinic M1, M2 receptors. [, ]
Relevance: The 2,3-dihydrobenzo[b]furan core shared by compound 8a and 3-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzenesulfonamide, despite differences in substituents, highlights the relevance of these structural features for potential serotonin 5-HT4 receptor activity. The enhanced potency and selectivity of 8a further encourages investigating the target compound for similar activity. [, ]
Compound Description: Compound 8c, another analog of 7b, demonstrates higher potency as a serotonin 5-HT4 receptor agonist compared to cisapride. [, ]
Relevance: The 2,3-dihydrobenzo[b]furan structure common to compound 8c and 3-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzenesulfonamide, despite varying substituents, underlines the importance of this core structure for potential serotonin 5-HT4 receptor activity. The increased potency of 8c further strengthens the argument for evaluating the target compound for similar activity. [, ]
Compound Description: Compound 8d, a further analog of 7b, exhibits superior potency as a serotonin 5-HT4 receptor agonist compared to cisapride. [, ]
Relevance: Despite differences in specific substituents, the shared 2,3-dihydrobenzo[b]furan core between compound 8d and 3-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzenesulfonamide points to the relevance of this structural element for potential activity at the serotonin 5-HT4 receptor. The increased potency of 8d compared to cisapride further supports exploring the target compound for similar activity. [, ]
Compound Description: CP55,940 is a potent synthetic cannabinoid agonist that acts primarily at CB1 receptors. It exhibits a range of effects including antinociception, motoric effects, and modulation of sensory neurotransmission. [, , , , , ]
Relevance: Although structurally different from 3-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzenesulfonamide, CP55,940's relevance lies in its activity as a CB1 receptor agonist. Considering the previous mention of CB1 receptor modulators (ORG27569 and PSNCBAM-1), CP55,940 reinforces the importance of evaluating the target compound for potential activity at the CB1 receptor. [, , , , , ]
Compound Description: SB656933 is a selective antagonist of the CXCR2 chemokine receptor. In studies involving chronic obstructive pulmonary disease (COPD), it was shown to inhibit neutrophil chemotaxis in a concentration-dependent manner. []
Relevance: While SB656933 is structurally different from 3-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzenesulfonamide, the presence of a furan ring in both compounds suggests potential for exploring a broader structure-activity relationship encompassing this heterocycle. Furthermore, SB656933's activity at chemokine receptors might inspire investigation of the target compound for potential effects on immune cell signaling and chemotaxis. []
Compound Description: Sch527123 is a dual antagonist of both CXCR1 and CXCR2 chemokine receptors. It demonstrated superior efficacy compared to the CXCR2-selective antagonist SB656933 in inhibiting neutrophil chemotaxis in COPD studies. []
Relevance: Though structurally distinct from 3-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzenesulfonamide, Sch527123, along with SB656933, highlights the potential for exploring the target compound's activity at chemokine receptors, considering the shared presence of a sulfonamide group and the relevance of these receptors in immune modulation. []
Compound Description: This compound, structurally related to the previous c-Met inhibitor, also demonstrates inhibitory activity against c-Met. []
Relevance: Similar to its structural analog, this c-Met inhibitor highlights the potential for exploring the target compound's interactions with receptor tyrosine kinases. Although structurally different, the target compound's structural features might enable it to interact with kinases like c-Met, motivating further investigation in this direction. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.